An In-depth Technical Guide to the Synthesis of Tetrahydrothiopyran-4-carbonitrile
An In-depth Technical Guide to the Synthesis of Tetrahydrothiopyran-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the primary synthetic routes to Tetrahydrothiopyran-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The guide details the synthesis of the key intermediate, Tetrahydrothiopyran-4-one, and its subsequent conversion to the target nitrile. Included are detailed experimental protocols, tabulated quantitative data for easy comparison, and process diagrams to illustrate the synthetic workflows.
Synthesis of the Key Intermediate: Tetrahydrothiopyran-4-one
The most common and scalable route to Tetrahydrothiopyran-4-one begins with dimethyl 3,3'-thiodipropanoate. The synthesis is a two-step process involving an intramolecular Dieckmann condensation followed by acidic hydrolysis and decarboxylation.[1][2]
Synthetic Pathway Overview
The synthesis proceeds as follows:
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Dieckmann Condensation: Dimethyl 3,3'-thiodipropanoate undergoes an intramolecular cyclization in the presence of a strong base, such as sodium hydride, to form the cyclic β-keto ester, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.
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Hydrolysis & Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis, which cleaves the ester group, and subsequent decarboxylation under reflux to yield the final product, Tetrahydrothiopyran-4-one.
Quantitative Data for Tetrahydrothiopyran-4-one Synthesis
| Step | Reaction | Starting Material | Key Reagents/Solvents | Temperature | Time | Product | Yield |
| 1 | Dieckmann Condensation | Dimethyl 3,3'-thiodipropanoate | Sodium Hydride (60% dispersion), Anhydrous THF | Reflux | 1-2 hours | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | High |
| 2 | Hydrolysis & Decarboxylation | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | 10% aqueous Sulfuric Acid | Reflux | 4 hours | Tetrahydrothiopyran-4-one | >75% (overall)[3] |
Experimental Protocols for Tetrahydrothiopyran-4-one
Protocol 1: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate [2]
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Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere, add sodium hydride (4.0 g, 100 mmol, 60% dispersion in mineral oil).
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Reagent Preparation: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend the dry NaH in 150 mL of anhydrous tetrahydrofuran (THF).
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Addition: Dissolve dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred sodium hydride suspension at room temperature over 1 hour.
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Reaction: Upon completion of the addition, heat the reaction mixture to reflux for 1 hour.
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Work-up: Cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is between 6 and 7. Extract the aqueous layer with dichloromethane (3 x 100 mL).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step.
Protocol 2: Synthesis of Tetrahydrothiopyran-4-one [2]
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Setup: Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate from the previous step in 150 mL of a 10% aqueous solution of sulfuric acid in a round-bottom flask.
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Reaction: Heat the mixture to reflux for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent such as dichloromethane or ethyl acetate.
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Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield Tetrahydrothiopyran-4-one. The crude product can be purified further by vacuum distillation if required.
Synthesis of Tetrahydrothiopyran-4-carbonitrile from Tetrahydrothiopyran-4-one
The conversion of the ketone intermediate to the target carbonitrile is most reliably achieved via a three-step sequence: reduction to an alcohol, conversion of the alcohol to a tosylate leaving group, and subsequent nucleophilic substitution with cyanide.
Synthetic Pathway Overview
This multi-step conversion enhances the electrophilicity of the C4 position, facilitating the introduction of the nitrile group via an SN2 reaction.
Quantitative Data for Tetrahydrothiopyran-4-carbonitrile Synthesis
| Step | Reaction | Starting Material | Key Reagents/Solvents | Temperature | Time | Product | Typical Yield |
| 3 | Ketone Reduction | Tetrahydrothiopyran-4-one | Sodium borohydride (NaBH₄), Methanol (MeOH) | 0 °C to RT | 1-2 hours | Tetrahydrothiopyran-4-ol | >90% |
| 4 | Tosylation | Tetrahydrothiopyran-4-ol | p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM) | 0 °C to RT | 4-6 hours | Tetrahydrothiopyran-4-yl 4-methylbenzenesulfonate | 85-95%[4] |
| 5 | Cyanation (SN2) | Tetrahydrothiopyran-4-yl 4-methylbenzenesulfonate | Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO) | 80-100 °C | 2-6 hours | Tetrahydrothiopyran-4-carbonitrile | ~80%[4][5] |
Experimental Protocols for Tetrahydrothiopyran-4-carbonitrile
Protocol 3: Reduction of Tetrahydrothiopyran-4-one
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Setup: Dissolve Tetrahydrothiopyran-4-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
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Addition: Slowly add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.
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Work-up: Quench the reaction by the slow addition of water or dilute HCl. Remove the methanol under reduced pressure.
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Isolation: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Tetrahydrothiopyran-4-ol, which is often pure enough for the next step.
Protocol 4: Tosylation of Tetrahydrothiopyran-4-ol [1][4]
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Setup: Dissolve Tetrahydrothiopyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) in a dry flask under an inert atmosphere and cool to 0 °C.
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Addition: Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
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Reaction: Stir the mixture at 0 °C for 4-6 hours, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC.
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Work-up: Dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) if necessary.
Protocol 5: Cyanation of Tetrahydrothiopyran-4-yl Tosylate [5][6][7]
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Setup: In a round-bottom flask equipped with a reflux condenser, add sodium cyanide (NaCN, 1.2 eq) to dimethyl sulfoxide (DMSO).
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Reaction: Heat the stirred suspension to 90-100 °C. Add a solution of Tetrahydrothiopyran-4-yl 4-methylbenzenesulfonate (1.0 eq) in a minimum amount of DMSO to the heated mixture.
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Monitoring: Maintain the reaction at 90-100 °C for 2-6 hours. Monitor the disappearance of the tosylate by TLC.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
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Isolation: Extract the aqueous mixture thoroughly with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash repeatedly with water to remove DMSO, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford the final product, Tetrahydrothiopyran-4-carbonitrile.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. All reactions, particularly those involving sodium hydride and sodium cyanide, should be handled with extreme care using appropriate personal protective equipment and engineering controls.
